

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzofuran

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Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in numerous natural products and synthetic molecules of therapeutic interest.^{[1][2][3]} Its versatile physicochemical properties allow for extensive structural modifications, making it a "privileged scaffold" in drug discovery. The introduction of various substituents onto the benzofuran core can modulate its biological activity, leading to derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[2][4]}

This guide focuses specifically on derivatives of the **5-Methoxy-2-methylbenzofuran** scaffold. The strategic placement of a methoxy group at the C-5 position and a methyl group at the C-2 position often enhances lipophilicity and metabolic stability, and provides specific steric and electronic properties that can significantly influence interactions with biological targets. We will explore the key pharmacological activities of these derivatives, delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze their structure-activity relationships (SAR).

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with potentially lower adverse effects compared to conventional chemotherapy.^{[2][5]} The **5-methoxy-2-methylbenzofuran** core is frequently featured in compounds designed to interfere with cancer cell proliferation, survival, and signaling pathways.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of **5-methoxy-2-methylbenzofuran** derivatives are often multi-faceted, involving the inhibition of critical cellular machinery required for tumor growth.

- **Inhibition of mTOR Signaling:** The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.^[6] Dysregulation of the mTOR pathway is a hallmark of many cancers.^[6] Specific benzofuran derivatives have been synthesized as potent inhibitors of the mTORC1 complex. For instance, derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine demonstrated significant cytotoxic activity against the head and neck cancer (SQ20B) cell line with an IC₅₀ value of 0.46 μ M.^[5]^[6] This activity suggests that the 5-methoxybenzofuran scaffold can serve as a basis for developing novel mTOR inhibitors.^[7]
- **Induction of Apoptosis:** A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Halogenated derivatives of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in cancer cells.^[8] For example, studies have demonstrated that certain benzofuran derivatives significantly increase the activity of caspase 3/7, key executioner caspases in the apoptotic cascade.^[4] This pro-apoptotic effect is often linked to increased production of reactive oxygen species (ROS) and cell cycle arrest at the G2/M or S phases.^[8]
- **Tubulin Polymerization Inhibition:** The microtubule network is essential for cell division, and agents that disrupt tubulin dynamics are effective anticancer drugs. Methoxy-substituted benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism they share with well-known drugs like paclitaxel and the vinca alkaloids.^[9] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.^[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring system.

- **Role of the Methoxy Group:** The presence of a methoxy group, particularly at the C-5 or C-6 position, is often crucial for enhanced antiproliferative activity.^[5]^[9]

- Halogenation: The introduction of halogens like bromine or chlorine into the benzofuran structure can significantly enhance cytotoxic activity.[\[5\]](#)[\[8\]](#) For example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxicity against leukemia cells (IC₅₀ of 0.1-5 µM) without affecting normal cells.[\[5\]](#)
- Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are often critical for cytotoxic activity.[\[5\]](#)[\[11\]](#) Similarly, modifications at the C-3 position, such as the introduction of carboxamide or substituted benzoyl groups, have yielded potent antiproliferative agents.[\[4\]](#)[\[5\]](#)

Quantitative Data on Anticancer Activity

The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit cell growth by 50%.

Compound ID	Derivative Class	Cancer Cell Line	IC ₅₀ (µM)	Reference
Compound 9	5-Methoxybenzofuran-piperidine	SQ20B (Head and Neck)	0.46	[5] [6]
Compound 8	Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	A549 (Lung), HepG2 (Liver)	Significant Activity (exact IC ₅₀ not stated)	[8]
Compound 44b	Benzofuran-based carboxylic acid	MDA-MB-231 (Breast)	2.52	[10]
Chalcone Derivative	1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one	HCT-116 (Colon)	1.71 (48h)	[12]

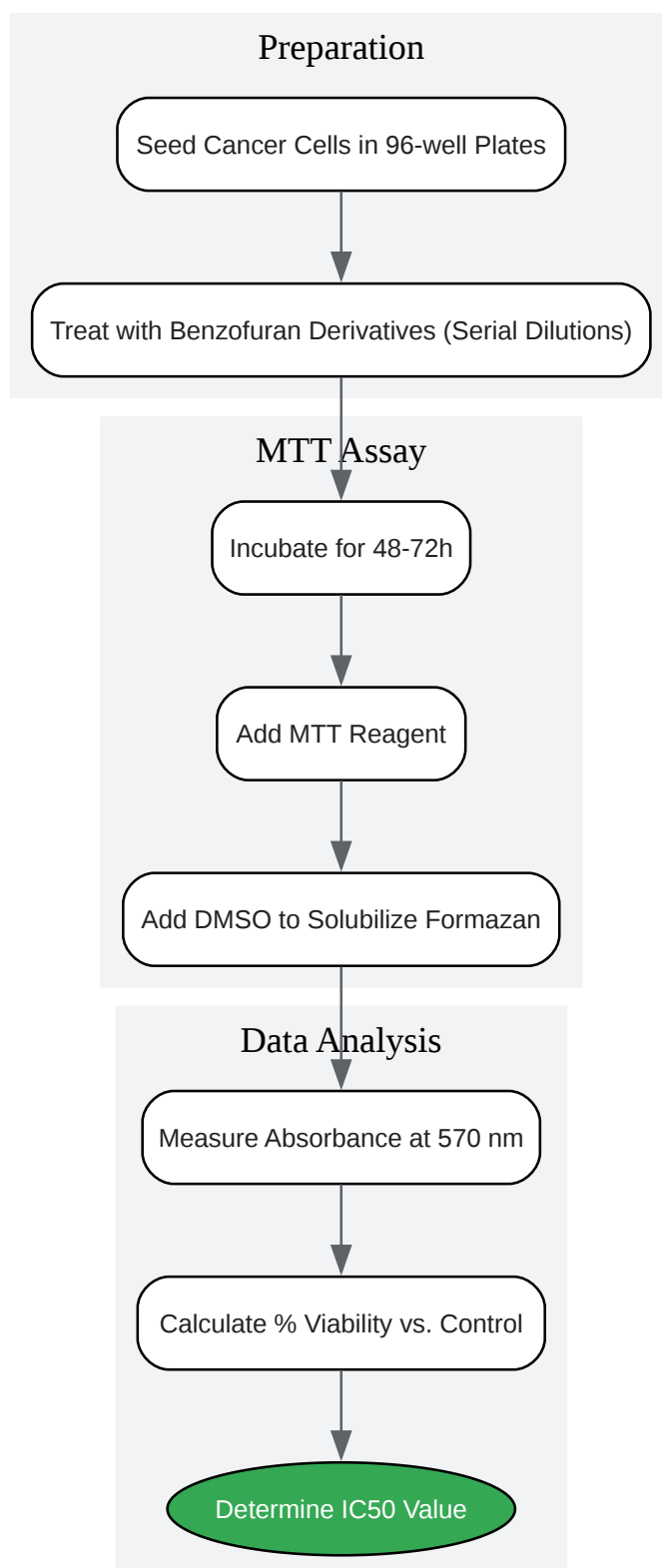
Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.^{[9][13]}

Causality: The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

- **Cell Seeding:** Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the **5-methoxy-2-methylbenzofuran** derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for evaluating the cytotoxicity of benzofuran derivatives using the MTT assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.^{[14][15]} The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Spectrum of Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been specifically tested for their antimicrobial properties.^{[14][16]} Studies show that these compounds can be effective against:

- Gram-positive bacteria: *Staphylococcus aureus*, *Bacillus subtilis*
- Gram-negative bacteria: *Escherichia coli*, *Pseudomonas aeruginosa*
- Yeasts: *Candida albicans*

SAR studies indicate that substitutions at the C-3 and C-6 positions of the benzofuran ring are crucial for determining the specificity and potency of antibacterial activity.^[15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative Type	Microorganism	MIC (µg/mL)	Reference
Hydroxyl at C-6	S. aureus, MRSA, B. subtilis, P. aeruginosa	0.78 - 3.12	[15]
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran	M. tuberculosis H37Rv	3.12	[15]
1-(thiazol-2-yl)pyrazoline derivative	E. coli	Good Activity (Zone of Inhibition = 25 mm)	[15]

Experimental Protocol for Antimicrobial Evaluation

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid nutrient broth. The lack of turbidity after incubation indicates that the compound has inhibited microbial growth at that concentration.

Methodology:

- **Preparation:** Prepare a stock solution of the **5-methoxy-2-methylbenzofuran** derivative in a suitable solvent (e.g., DMSO).
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).
- **Inoculum Preparation:** Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.^[17] Benzofuran derivatives have shown promise as anti-inflammatory agents by targeting the signaling pathways that orchestrate the inflammatory response.^{[18][19]}

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives are primarily mediated through the inhibition of the NF- κ B and MAPK signaling pathways.^{[18][20]}

- NF- κ B and MAPK Pathway Inhibition: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering a strong inflammatory response. Upon stimulation, LPS activates pathways involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF- κ B).^[20] This leads to the production of pro-inflammatory mediators. Certain piperazine/benzofuran hybrid compounds have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKK α/β , I κ B α , p65, ERK, JNK, and p38.^[20]

This inhibition results in the downstream suppression of pro-inflammatory gene expression.

Caption: Inhibition of NF- κ B and MAPK signaling pathways by benzofuran derivatives.

Experimental Protocol for Anti-inflammatory Evaluation

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-stimulated macrophages.

Causality: The production of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of macrophage activation. The Griess assay quantifies nitrite (a stable breakdown

product of NO) in the cell culture supernatant, providing an indirect measure of iNOS activity and the inflammatory response.

Methodology:

- Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
- Treatment: Pre-treat the cells with various concentrations of the **5-methoxy-2-methylbenzofuran** derivative for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.
- Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
- Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
- Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
- Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.^[21] Oxidative stress and excitotoxicity are major contributors to this process. Benzofuran derivatives have demonstrated neuroprotective properties, suggesting their potential in treating these debilitating conditions.^{[22][23]}

Mechanism of Action

- Antioxidant and Radical Scavenging Activity: Some benzofuran derivatives can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation in brain homogenates.^{[22][23]} This antioxidant activity helps protect neurons from oxidative damage.^[8]

- **Anti-Excitotoxic Effects:** Overstimulation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to excitotoxic neuronal death, a process implicated in ischemic stroke and neurodegenerative diseases.[22] Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxicity in primary rat cortical neurons.[22]

Conclusion and Future Directions

The **5-methoxy-2-methylbenzofuran** scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of pharmacological activities, with the most significant potential observed in oncology. The well-defined mechanisms of action, including mTOR inhibition and induction of apoptosis, provide a solid rationale for their further development.

Future research should focus on:

- **Lead Optimization:** Synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties.
- **In Vivo Studies:** Validating the efficacy and safety of lead compounds in relevant animal models of cancer, inflammation, and neurodegeneration.[17][24][25]
- **Target Identification:** Elucidating the precise molecular targets for derivatives with unknown mechanisms of action.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the full therapeutic potential of **5-methoxy-2-methylbenzofuran** derivatives can be realized, paving the way for new and effective treatments for a host of human diseases.

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